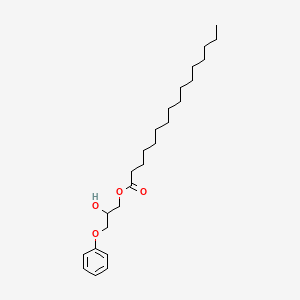![molecular formula C22H34N2Si B14276503 N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) CAS No. 183873-63-4](/img/structure/B14276503.png)
N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine): is a complex organic compound featuring a silicon atom bonded to two phenyl groups and two methylene bridges, each connected to an N-ethylethan-1-amine group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) typically involves the reaction of diphenylsilane with formaldehyde and N-ethylethan-1-amine under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are investigating its use as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based polymers and resins. Its properties make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) exerts its effects involves interactions with molecular targets through its silicon and amine groups. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N’-Methylenebisacrylamide: Used as a cross-linking agent in polyacrylamide gels.
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
Uniqueness: N,N’-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine) stands out due to its unique combination of silicon and amine functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in both research and industry.
Eigenschaften
CAS-Nummer |
183873-63-4 |
|---|---|
Molekularformel |
C22H34N2Si |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
N-[[diethylaminomethyl(diphenyl)silyl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C22H34N2Si/c1-5-23(6-2)19-25(20-24(7-3)8-4,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
InChI-Schlüssel |
ACMVDCKRAOHPEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C[Si](CN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



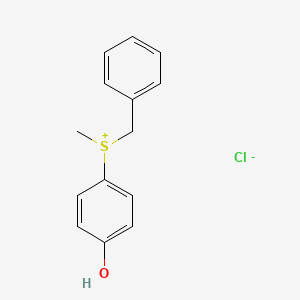
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
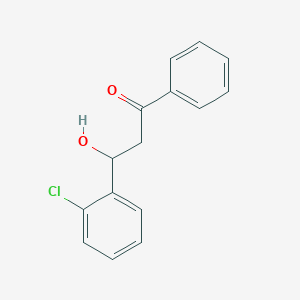
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
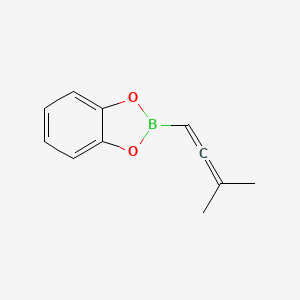
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
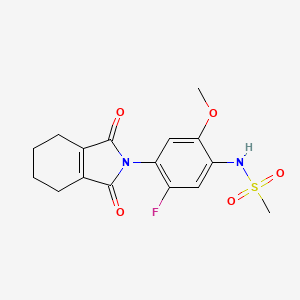

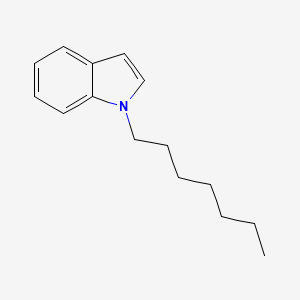

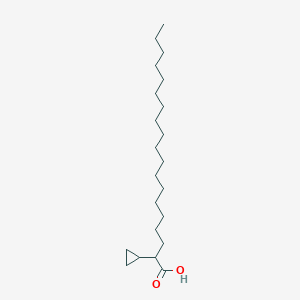
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
